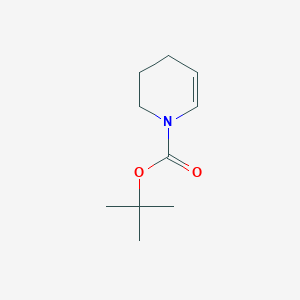

1-N-Boc-3,4-dihydro-2H-pyridine

Übersicht

Beschreibung

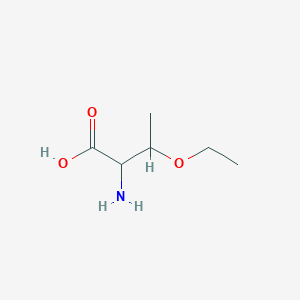

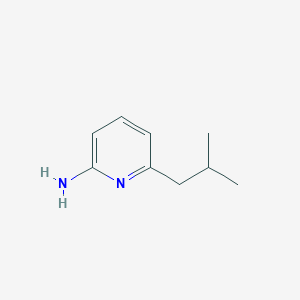

1-N-Boc-3,4-dihydro-2H-pyridine is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. The term "Boc" refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The "1-N" denotes the position of the nitrogen atom in the pyridine ring that is modified with the Boc group. The "3,4-dihydro" indicates that the pyridine ring is partially hydrogenated at the 3 and 4 positions, making it a dihydropyridine derivative.

Synthesis Analysis

The synthesis of dihydropyridine derivatives can be achieved through various methods. One such method involves the regioselective hydroboration of pyridines using a rhodium catalyst, which yields N-boryl-1,2-dihydropyridines with high selectivity and yield . Although the paper does not directly discuss the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine, the methodology could potentially be adapted for its synthesis by protecting the nitrogen atom prior to or following the hydroboration step.

Molecular Structure Analysis

The molecular structure of N-substituted pyridinones, which are structurally related to 1-N-Boc-3,4-dihydro-2H-pyridine, has been studied using single crystal X-ray diffraction . These studies provide insights into the bond lengths and angles that are typical for such compounds, which could be extrapolated to understand the structure of 1-N-Boc-3,4-dihydro-2H-pyridine. The importance of hydrogen bonding in these compounds is also highlighted, which could be relevant for the physical properties and reactivity of 1-N-Boc-3,4-dihydro-2H-pyridine.

Chemical Reactions Analysis

The reactivity of N-substituted dihydropyridines can be quite diverse. For instance, the quaternization and subsequent reduction of N-substituted tetrahydropyridines can lead to a variety of products, including N-amino-dihydropyridines and piperidyl derivatives . This suggests that 1-N-Boc-3,4-dihydro-2H-pyridine could also undergo similar transformations, potentially leading to a range of pharmacologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-N-Boc-3,4-dihydro-2H-pyridine can be inferred from related compounds. For example, the study of N-substituted pyridinones provides information on their crystal structure, which can influence the compound's solubility and stability . Additionally, the presence of the Boc group in 1-N-Boc-3,4-dihydro-2H-pyridine would make it more polar and potentially more soluble in organic solvents compared to its non-protected counterpart. The Boc group also provides steric hindrance, which could affect the compound's reactivity in chemical reactions.

Wissenschaftliche Forschungsanwendungen

-

Synthetic Chemistry

- “1-N-Boc-3,4-dihydro-2H-pyridine” is a chemical compound used in synthetic chemistry .

- It is a privileged structure due to its biological activity and its importance as a synthetic precursor of a variety of compounds with marked biological activity .

- The compound is used in the synthesis of other relevant structures .

- The synthesis of this compound involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .

- The outcomes of using this compound in synthetic chemistry include the creation of a variety of compounds with marked biological activity .

-

Medicinal Chemistry

- “1-N-Boc-3,4-dihydro-2H-pyridine” is also used in medicinal chemistry .

- The compound and its derivatives have shown potential in medicinal chemistry due to their biological activities .

- The compound is used as a building block in the synthesis of other compounds with biological activity .

- The synthesis involves multicomponent reactions . Nonconventional procedures are also used, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent .

- The outcomes of using this compound in medicinal chemistry include the creation of a variety of compounds with biological activities such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal .

-

Pharmaceutical Synthesis

-

Material Science

-

Organic Synthesis

-

Chemical Research

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBQTJLMJANION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440316 | |

| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Boc-3,4-dihydro-2H-pyridine | |

CAS RN |

131667-57-7 | |

| Record name | 1-N-Boc-3,4-dihydro-2H-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.